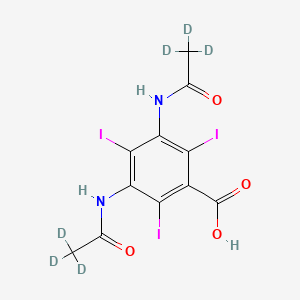

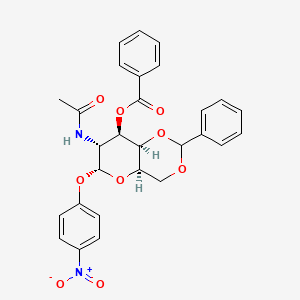

Coumarin-7-pinacolboronate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

香豆素硼酸频哪醇酯是一种化学化合物,以其荧光性质和检测活性氧和氮物种的能力而闻名。 它是香豆素硼酸的更易溶形式,在生化研究中广泛用于检测过氧亚硝酸盐、次氯酸和过氧化氢 .

作用机制

香豆素硼酸频哪醇酯发挥作用的机制涉及硼酸酯基团被活性氧和氮物种氧化。这种氧化导致形成 7-羟基香豆素,这是一种荧光产物,可以使用荧光光谱法轻松检测到。 分子靶标包括过氧亚硝酸盐、次氯酸和过氧化氢,这些物质已知会氧化硼酸酯基团 .

类似化合物:

苯硼酸频哪醇酯: 另一种用于有机合成和作为各种化学反应中构建单元的硼酸酯.

独特性: 香豆素硼酸频哪醇酯的独特性在于它比香豆素硼酸具有更高的溶解度,使其更适合在水性环境中使用。 它具有很强的荧光性质,并且能够检测多种活性物种,使其成为生化研究中宝贵的工具 .

生化分析

Biochemical Properties

Coumarin-7-pinacolboronate plays a key role in biochemical reactions, particularly in the detection of various reactive oxygen species . The compound interacts with hydrogen peroxide, hypochlorous acid, peroxynitrite, and tyrosine hydroperoxide . The nature of these interactions involves a nucleophilic reaction, where this compound and the reactive oxygen species undergo a reaction to produce a product .

Cellular Effects

They can potentially treat various ailments, including cancer, metabolic, and degenerative disorders . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with various reactive oxygen species. The chemical reaction mechanisms are nearly identical for the reactions of this compound with hydrogen peroxide, hypochlorous acid, peroxynitrite, and tyrosine hydroperoxide .

Temporal Effects in Laboratory Settings

Coumarins as a class of compounds have been widely used in fluorescence-based studies and applications .

Dosage Effects in Animal Models

Coumarins have been observed to have anticancer activity against human tumor cell lines in different animal models .

Metabolic Pathways

Coumarins are synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway .

Transport and Distribution

Coumarins as fluorophores play a key role in fluorescent labeling of biomolecules .

Subcellular Localization

Coumarins as fluorophores play a key role in fluorescent labeling of biomolecules .

准备方法

合成路线和反应条件: 香豆素硼酸频哪醇酯的合成通常涉及香豆素硼酸与频哪醇在合适的催化剂存在下的反应。 反应条件通常包括使用二甲基亚砜 (DMSO) 或乙醇等溶剂,反应在受控的温度和 pH 条件下进行,以确保高产率和纯度 .

工业生产方法: 香豆素硼酸频哪醇酯的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和精确控制反应参数,以确保一致性和质量。 然后使用柱色谱等技术对产物进行纯化,以达到所需的纯度水平 .

化学反应分析

科学研究应用

相似化合物的比较

Phenylboronic Acid Pinacol Ester: Another boronic ester used in organic synthesis and as a building block in various chemical reactions.

Coumarin Boronic Acid: The parent compound of Coumarin Boronic Acid Pinacolate Ester, used for similar applications but with lower solubility

Uniqueness: Coumarin Boronic Acid Pinacolate Ester is unique due to its enhanced solubility compared to Coumarin Boronic Acid, making it more suitable for use in aqueous environments. Its strong fluorescent properties and ability to detect multiple reactive species make it a valuable tool in biochemical research .

属性

IUPAC Name |

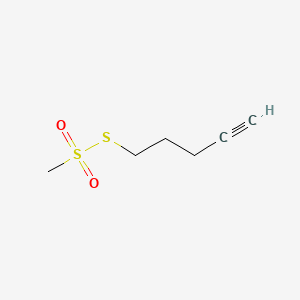

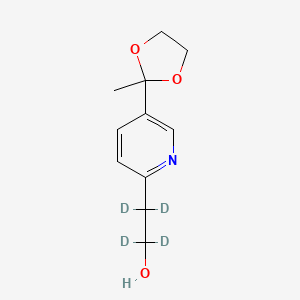

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)11-7-5-10-6-8-13(17)18-12(10)9-11/h5-9H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNRAQZLNMHAOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=O)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675779 |

Source

|

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190788-61-5 |

Source

|

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Coumarin-7-pinacolboronate interact with reactive oxygen species like hydrogen peroxide, and what are the downstream effects of this interaction?

A1: this compound (CBU) acts as a fluorescent probe by reacting with specific reactive oxygen species (ROS), primarily hydrogen peroxide (H2O2). The reaction mechanism involves the oxidation of the boronate group within CBU by H2O2 []. This oxidation leads to the cleavage of the boronate moiety, transforming the non-fluorescent CBU into a highly fluorescent coumarin derivative. This change in fluorescence intensity allows researchers to detect and quantify H2O2 levels in various systems.

Q2: The research mentions that the reaction mechanism is similar for various ROS. Does this mean the reaction rate is also similar, or are there differences?

A2: While the chemical reaction mechanism for CBU with different ROS like hydrogen peroxide, hypochlorous acid, peroxynitrite, and tyrosine hydroperoxide is nearly identical, the reaction rates vary significantly []. The specific chemical properties of each ROS influence the rate-limiting step of the reaction, leading to differences in reaction rates. This highlights the importance of considering the specific ROS being targeted when using CBU as a probe.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)

![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)